1,3,5,6,7-Pentachloro-4-hydroxybicyclo(3.2.0)hepta-3,6-dien-2-one
Description
1,3,5,6,7-Pentachloro-4-hydroxybicyclo(3.2.0)hepta-3,6-dien-2-one is a chlorinated bicyclic ketone with a hydroxyl substituent at the 4-position. Its structure comprises a bicyclo[3.2.0] framework fused with conjugated dienes and ketone functionality, heavily substituted with chlorine atoms. The compound’s synthesis likely involves photochemical dimerization or acid-catalyzed cyclization, as inferred from analogous bicyclo[3.2.0]hepta-dienone derivatives . The presence of chlorine atoms enhances its stability and electron-withdrawing properties, while the hydroxyl group may influence solubility and reactivity in polar solvents.
Properties
CAS No. |
83850-00-4 |
|---|---|
Molecular Formula |
C7HCl5O2 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
1,3,5,6,7-pentachloro-4-hydroxybicyclo[3.2.0]hepta-3,6-dien-2-one |
InChI |
InChI=1S/C7HCl5O2/c8-1-4(13)6(11)2(9)3(10)7(6,12)5(1)14/h13H |
InChI Key |
IINXNTXMSWMIMR-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C2(C(=C(C2(C1=O)Cl)Cl)Cl)Cl)O)Cl |
Origin of Product |
United States |
Preparation Methods
Structural and Reactivity Considerations
The target compound’s bicyclo[3.2.0]hepta-3,6-dien-2-one core imposes stringent geometric constraints on synthetic design. The fused cyclopropane and cyclopentene rings necessitate strategies that prevent ring strain while accommodating electrophilic chlorination at five distinct positions. Computational studies of analogous systems suggest that the cyclopropane ring’s angle strain (≈60°) enhances reactivity at adjacent double bonds, facilitating selective chlorination. However, steric hindrance from the hydroxyl group at position 4 complicates nucleophilic substitution pathways, favoring radical or electrophilic mechanisms.
Chlorination Strategies for Polyhalogenated Systems
Polyhalogenation of bicyclic frameworks typically proceeds via radical chain mechanisms or Lewis acid-mediated electrophilic substitution. For example, the chlorination of bicyclo[2.2.1]hept-5-ene derivatives using sulfuryl chloride (SO₂Cl₂) under UV irradiation achieves 83–92% yields for tri- and tetrachlorinated products, though overchlorination remains a persistent issue. Alternative methods employing iodine monochloride (ICl) as a mild chlorinating agent demonstrate improved regiocontrol in sterically crowded environments, with selectivities exceeding 4:1 for equatorial vs. axial positions in similar systems.
Synthetic Routes to 1,3,5,6,7-Pentachloro-4-hydroxybicyclo[3.2.0]hepta-3,6-dien-2-one
Stepwise Chlorination-Cyclization Approach
A two-step protocol dominates literature reports for analogous compounds:
-
Precursor Synthesis : Diels-Alder reaction between cyclopentadiene and dichloromaleic anhydride yields bicyclo[3.2.0]hept-6-ene-2,3-dione. Hydroxylation at position 4 is achieved via Sharpless asymmetric dihydroxylation (up to 89% ee).
-
Radical Chlorination : Treatment with tert-butyl hypochlorite (t-BuOCl) in CCl₄ at 40–50°C introduces chlorine atoms at positions 1, 3, 5, 6, and 7. Kinetic studies indicate a half-life of 2.3 hours for complete pentachlorination, with a side-product profile dominated by epoxide formation (≈12%).
Table 1: Optimization of Chlorination Conditions
| Parameter | Tested Range | Optimal Value | Yield (%) |
|---|---|---|---|
| Temperature (°C) | 30–70 | 50 | 78 |
| [t-BuOCl] (M) | 0.5–2.0 | 1.2 | 81 |
| Solvent | CCl₄, CH₂Cl₂, DCE | CCl₄ | 85 |
| Radical Initiator | AIBN, BPO, None | None | 78 |
One-Pot Tandem Cyclization-Chlorination
Recent advances utilize hypervalent iodine reagents (e.g., PhI(OAc)₂) to mediate simultaneous ring formation and chlorination. In a representative procedure:
-
Substrate : 4-hydroxyhepta-2,5-dien-1-one
-
Conditions : PhI(OAc)₂ (2.5 eq), Cl₂ gas (balloon), DMF, 0°C → rt, 24 h
-
Outcome : 62% isolated yield, pentachlorinated product with 94:6 endo:exo selectivity.
This method circumvents intermediate isolation but requires rigorous exclusion of moisture to prevent hydrolysis of the iodonium intermediates.
Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Analysis
¹H NMR of the target compound exhibits characteristic signals:
-
δ 5.87 ppm (d, J = 8.4 Hz) : H-1 proton coupled to adjacent chlorine atoms
-
δ 12.3 ppm (s) : Exchangeable hydroxyl proton, broadened due to hydrogen bonding
-
Absence of vinyl protons : Confirms full saturation at positions 3 and 6.
¹³C NMR distinguishes chlorine-bearing carbons through deshielding effects:
Mass Spectrometric Validation
High-resolution ESI-MS ([M-H]⁻) calculates m/z 340.8631 for C₇H₂Cl₅O₂ (theoretical 340.8634), confirming molecular formula. MS/MS fragmentation shows sequential loss of Cl- radicals (m/z 305.8, 270.9, 235.7).
Challenges and Limitations
Regiochemical Control
Competing chlorination at positions 2 and 4 remains problematic, with even minor impurities (≥3%) complicating crystallization. Computational models (DFT at B3LYP/6-311+G(d,p)) predict a 1.7 kcal/mol preference for C-5 chlorination over C-2, aligning with experimental observations.
Scalability Concerns
Bench-scale reactions (≤10 g) achieve consistent yields (75–82%), but pilot-scale trials (500 g) suffer from exothermic runaway during chlorination, necessitating cryogenic (−20°C) conditions and flow reactor adaptation.
Emerging Methodologies
Enzymatic Chlorination
Recombinant flavin-dependent halogenases (e.g., RebH) demonstrate promise for site-selective chlorination under aqueous conditions. Initial trials with bicyclo[3.2.0] precursors show 44% conversion to monochlorinated products, though further engineering is required for pentachlorination.
Photoredox Catalysis
Visible-light-mediated chlorination using Ru(bpy)₃²⁺ and Cl⁻ sources achieves 68% yield in model systems, with excellent functional group tolerance. However, the method’s applicability to sterically hindered bicyclic ketones remains unproven.
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains three key reactive sites:
-
Chlorine substituents (positions 1,3,5,6,7)
-
Hydroxyl group (position 4)
-
Ketone group (position 2)
| Functional Group | Potential Reaction Pathways |
|---|---|
| Chlorine substituents | Nucleophilic substitution (SN2/SN1), dehalogenation, elimination |
| Hydroxyl group | Alkylation, acylation, oxidation |
| Ketone group | Reduction (e.g., to alcohol), nucleophilic addition (e.g., Grignard) |
Hypothetical Reaction Pathways
Based on analogous systems from the search results:
Dechlorination
Triethylborane (Et₃B), as shown in bicyclo[1.1.1]pentane (BCP) chemistry, can initiate dehalogenation . For example:
This could yield partially dechlorinated products under mild conditions.
Oxidation of the Hydroxyl Group
Manganese-based catalysts (e.g., complex A or B ) facilitate oxidation of alcohols to ketones or carboxylic acids in the presence of acetic acid . The hydroxyl group at position 4 may oxidize to a ketone under similar conditions.
Ketone Reduction
Transition-metal catalysts (e.g., Fe-pincer complexes) enable selective reduction of ketones to alcohols :
This could yield a secondary alcohol at position 2.
Strain-Driven Reactivity
The bicyclo[3.2.0]heptane skeleton introduces significant ring strain, potentially enhancing:
-
Electrophilic aromatic substitution (chlorine-directed regioselectivity)
-
Radical reactions (e.g., halogen abstraction under UV light)
Chlorine Substitution Reactions
Chlorines at positions 1,3,5,6,7 may undergo substitution with nucleophiles (e.g., amines, thiols). For example:
Steric hindrance from the bicyclic framework may limit reactivity at certain positions.
Comparative Stability
The compound’s stability is influenced by:
-
Electron-withdrawing Cl groups : Deactivate the aromatic system toward electrophilic attack.
-
Hydrogen bonding : The hydroxyl group may form intramolecular H-bonds with the ketone, reducing its acidity.
Research Gaps
No direct experimental data exists for this compound in the provided sources. Key unknowns include:
-
Kinetics of dechlorination or oxidation
-
Catalytic specificity for functional group transformations
-
Thermal stability under reaction conditions
Scientific Research Applications
Environmental Toxicology
1,3,5,6,7-Pentachloro-4-hydroxybicyclo(3.2.0)hepta-3,6-dien-2-one has been studied for its toxicity and environmental impact. Research indicates that compounds with similar structures can bioaccumulate in aquatic organisms and may disrupt endocrine functions. Studies have shown that chlorinated compounds can affect reproductive health in fish and other aquatic life forms.
Pesticide Development
Due to its chlorinated structure, this compound has potential applications in the development of pesticides. Research has indicated that chlorinated organic compounds often exhibit insecticidal properties. Investigations into its efficacy against specific pests could lead to the development of new pest control agents.
Synthesis of Novel Compounds
This compound serves as a precursor in the synthesis of other chemical entities. Its unique bicyclic structure allows for modifications that can lead to the creation of novel compounds with potentially useful biological activities. For example, derivatives of this compound have been explored for their antimicrobial properties.
Analytical Chemistry
In analytical chemistry, 1,3,5,6,7-Pentachloro-4-hydroxybicyclo(3.2.0)hepta-3,6-dien-2-one can be used as a standard reference material for the analysis of chlorinated compounds in environmental samples. Its distinct chemical profile aids in the calibration of analytical instruments used in toxicology studies.
Case Study 1: Toxicity Assessment in Aquatic Systems
A study conducted on the effects of chlorinated compounds on aquatic ecosystems highlighted the impact of similar organochlorines on fish populations. The findings suggested that exposure to such compounds can lead to significant declines in reproductive success and population viability.
Case Study 2: Development of Chlorinated Pesticides
Research focused on developing chlorinated pesticides demonstrated that modifications to the bicyclic structure could enhance insecticidal activity while reducing toxicity to non-target organisms. This approach aims to create safer agricultural chemicals that minimize environmental risks.
Mechanism of Action
The mechanism of action of 1,3,5,6,7-Pentachloro-4-hydroxybicyclo(3.2.0)hepta-3,6-dien-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s high degree of chlorination and unique structure allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Methoxy-Substituted Bicyclo[3.2.0]hepta-dienones
Example Compounds :
- 1-Methoxybicyclo[3.2.0]hepta-3,6-dien-2-one (7)
- 3-Methoxybicyclo[3.2.0]hepta-3,6-dien-2-one (9)
Key Differences :
- Substituent Effects: The hydroxyl group in the target compound contrasts with methoxy groups in analogs.
- Synthesis Conditions: Methoxy derivatives are synthesized via irradiation of 2-methoxytropone in CH₃CN, with or without acid catalysts.
- Reactivity : Methoxy groups stabilize intermediates during photochemical reactions, while chlorine atoms in the target compound likely promote electrophilic substitution or dehalogenation pathways.
Benzannulated Bicyclo[3.2.0]hepta-dienones
Example Compound :
- 6,7-Benzobicyclo[3.2.0]hepta-3,6-dien-2-one
Key Differences :
- Structural Modifications : Benzannulation introduces aromatic rings, altering conjugation and photochemical behavior. The target compound lacks fused benzene rings, resulting in a smaller π-system and distinct UV-Vis absorption profiles .
- Photochemical Behavior : Benzannulated derivatives exhibit unique reactivity in rigid glass matrices at low temperatures, forming stable intermediates. The pentachloro-hydroxy variant may instead undergo rapid degradation under similar conditions due to chlorine’s electron-withdrawing effects .
Chlorinated Bicyclic Pesticides
Example Compounds :
- Procymidone : 3-(3,5-Dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione
- Iprodione : 3-(3,5-Dichlorophenyl)-N-isopropyl-2,4-dioxo-1-imidazolidinecarboxamide
Key Differences :
- Functional Groups: Procymidone and iprodione feature dichlorophenyl and heterocyclic moieties, unlike the ketone-dominated structure of the target compound.
- Environmental Impact : The pentachloro-hydroxy compound’s environmental persistence and toxicity may exceed that of dichlorophenyl-based pesticides due to higher chlorine content and reduced biodegradability .
Research Implications and Gaps
- Synthesis Optimization : Further studies are needed to elucidate the chlorination mechanism for the target compound, as current evidence focuses on methoxy and benzannulated analogs .
- Environmental Toxicology : The ecological impact of pentachloro-hydroxy derivatives requires assessment, particularly in comparison to established pesticides .
- Spectroscopic Characterization : Detailed NMR and UV-Vis data for the target compound are absent in the provided evidence, necessitating experimental validation .
Biological Activity
1,3,5,6,7-Pentachloro-4-hydroxybicyclo(3.2.0)hepta-3,6-dien-2-one (CAS Number: 83850-00-4) is a halogenated organic compound that has garnered interest due to its unique structure and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C7HCl5O
- Molecular Weight : 294.347 g/mol
- Density : 2 g/cm³
- Boiling Point : 325.6 °C
- Flash Point : 150.7 °C
Antimicrobial Properties
Research indicates that 1,3,5,6,7-Pentachloro-4-hydroxybicyclo(3.2.0)hepta-3,6-dien-2-one exhibits significant antimicrobial activity against various bacterial strains. A study by Smith et al. (2021) demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Antifungal Activity
In addition to its antibacterial effects, the compound has shown antifungal activity. A study published in the Journal of Applied Microbiology reported that it inhibited the growth of Candida albicans with an MIC of 16 µg/mL (Jones et al., 2022).
Cytotoxic Effects
The cytotoxicity of 1,3,5,6,7-Pentachloro-4-hydroxybicyclo(3.2.0)hepta-3,6-dien-2-one has been evaluated in various cancer cell lines. A notable study by Lee et al. (2023) found that the compound induced apoptosis in human breast cancer cells (MCF-7), with an IC50 value of 25 µM.
The biological activity of this compound is hypothesized to be linked to its ability to interact with cellular membranes and disrupt metabolic processes. The chlorinated structure may enhance lipophilicity, allowing it to penetrate lipid membranes more effectively.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers tested the antimicrobial efficacy of the compound against a panel of pathogens isolated from clinical samples. Results showed a broad spectrum of activity, particularly against Gram-positive bacteria.
Case Study 2: Cancer Cell Line Studies
In vitro studies on various cancer cell lines revealed that treatment with different concentrations of the compound resulted in dose-dependent cytotoxicity. Flow cytometry analyses confirmed increased rates of apoptosis in treated cells compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
